Cas no 72518-41-3 (2-Methylpiperidine-2-carboxylic acid)

2-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative featuring both a carboxylic acid and a methyl substituent at the 2-position. This compound serves as a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and bioactive molecules. Its rigid piperidine scaffold and functional groups enable versatile reactivity, including amide bond formation or further derivatization. The stereocenter at the 2-position makes it useful for enantioselective synthesis. The compound’s stability and solubility in common organic solvents facilitate its handling in synthetic applications. It is often employed in the development of peptidomimetics or as a precursor for heterocyclic compounds.
2-Methylpiperidine-2-carboxylic acid structure
72518-41-3 structure
商品名:2-Methylpiperidine-2-carboxylic acid
CAS番号:72518-41-3
MF:C7H13NO2
メガワット:143.18362
MDL:MFCD19103470
CID:549737
PubChem ID:566731

2-Methylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Methylpiperidine-2-carboxylic acid
    • 2-METHYL-2-PIPERIDINE CARBOXYLIC ACID
    • 2-Methylpiperidine-2-carboxylic acid hydrochloride
    • 2-Piperidinecarboxylicacid, 2-methyl-
    • 2-methyl-piperidine-2-carboxylic acid
    • 2-Methylpiperidine-2-carboxylic acid HCl
    • 2-Methyl-2-piperidinecarboxylic acid HCl
    • 2-methylpiperidine-2-carboxylicacid
    • SCHEMBL53553
    • 72518-41-3
    • SB41277
    • 2-Methyl-2-piperidinecarboxylic acid #
    • 2-Piperidinecarboxylic acid, 2-methyl-
    • CS-0054907
    • FT-0654838
    • 2-methyl-2-piperidine carboxylic acid, AldrichCPR
    • 2-Methyl-2-piperidinecarboxylic acid
    • FT-0772703
    • EN300-136172
    • AM807081
    • GLNOAERYNWZGJY-UHFFFAOYSA-N
    • AKOS006278675
    • ALBB-016696
    • 2-piperidinecarboxylic acid, 2-methyl-, hydrochloride
    • DB-074576
    • DA-15949
    • MDL: MFCD19103470
    • インチ: InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)
    • InChIKey: GLNOAERYNWZGJY-UHFFFAOYSA-N
    • ほほえんだ: CC1(CCCCN1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 143.09500
  • どういたいしつりょう: 143.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.075±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 340 ºC
  • ふってん: 259.5±33.0 ºC (760 Torr),
  • フラッシュポイント: 110.7±25.4 ºC,
  • 屈折率: 1.469
  • ようかいど: 可溶性(153 g/l)(25ºC)、
  • PSA: 49.33000
  • LogP: 0.93200

2-Methylpiperidine-2-carboxylic acid セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn
  • 危険レベル:IRRITANT

2-Methylpiperidine-2-carboxylic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-136172-2.5g
2-methylpiperidine-2-carboxylic acid
72518-41-3
2.5g
$325.0 2023-02-15
Enamine
EN300-136172-10.0g
2-methylpiperidine-2-carboxylic acid
72518-41-3
10.0g
$978.0 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70500-1g
2-Methylpiperidine-2-carboxylic acid
72518-41-3 97%
1g
¥2439.0 2024-07-19
Alichem
A129003730-1g
2-Methylpiperidine-2-carboxylic acid
72518-41-3 95%
1g
$416.00 2023-09-01
Alichem
A129003730-250mg
2-Methylpiperidine-2-carboxylic acid
72518-41-3 95%
250mg
$156.80 2023-09-01
Alichem
A129003730-5g
2-Methylpiperidine-2-carboxylic acid
72518-41-3 95%
5g
$1199.00 2023-09-01
Enamine
EN300-136172-0.05g
2-methylpiperidine-2-carboxylic acid
72518-41-3
0.05g
$164.0 2023-02-15
Enamine
EN300-136172-1.0g
2-methylpiperidine-2-carboxylic acid
72518-41-3
1g
$0.0 2023-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQ07302-250mg
2-methylpiperidine-2-carboxylic acid
72518-41-3 95%
250mg
¥562.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQ07302-1g
2-methylpiperidine-2-carboxylic acid
72518-41-3 95%
1g
¥1397.0 2024-04-17

2-Methylpiperidine-2-carboxylic acid 関連文献

2-Methylpiperidine-2-carboxylic acidに関する追加情報

2-Methylpiperidine-2-Carboxylic Acid (CAS 72518-41-3): A Comprehensive Overview of Structure, Synthesis, and Applications

2-Methylpiperidine-2-carboxylic acid (CAS No. 72518-41-3) is a nitrogen-containing organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This molecule belongs to the class of alpha-amino acids, characterized by a six-membered piperidine ring substituted with a methyl group at the 2-position and a carboxylic acid functional group at the same position. Its unique structural features make it a versatile building block for the development of bioactive molecules, including neurotransmitter analogs, enzyme inhibitors, and drug precursors. Recent advancements in synthetic methodologies have further expanded its utility, enabling efficient access to structurally diverse derivatives.

The chemical structure of CAS 72518-41-3 can be represented as follows: the piperidine ring, a saturated cyclic amine, is substituted with both a methyl group and a carboxylic acid moiety at the 2-position. This dual substitution introduces steric and electronic effects that influence the compound's reactivity and biological profile. The presence of the carboxylic acid group allows for salt formation, while the methyl-substituted piperidine ring contributes to lipophilicity and conformational flexibility. These properties are critical in optimizing interactions with biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels.

Recent studies have highlighted the role of 2-methylpiperidine derivatives in modulating neurotransmission pathways. For instance, compounds derived from this scaffold have been investigated for their potential as serotonin receptor agonists/antagonists, with applications in treating psychiatric disorders like depression and anxiety. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that specific ester or amide derivatives of CAS 72518-41-3 exhibited enhanced blood-brain barrier permeability compared to traditional amino acid-based ligands. Such findings underscore its value as a pharmacophore for designing CNS-active therapeutics.

Synthetic routes to CAS 72518-41-3 typically involve multistep processes leveraging modern organic chemistry techniques. One prominent approach utilizes transition-metal-catalyzed C–H functionalization to introduce the methyl group onto the piperidine ring before installing the carboxylic acid functionality via amidation or hydrolysis reactions. Another method employs biocatalytic approaches using engineered enzymes to achieve stereochemically pure products, aligning with green chemistry principles emphasized in contemporary pharmaceutical manufacturing.

In materials science, researchers have explored the self-assembling behavior of methyl-substituted piperidines under specific solvent conditions. A 2024 publication in *Advanced Materials Interfaces* reported that supramolecular assemblies formed by these compounds displayed tunable porosity and surface area, making them promising candidates for gas separation membranes or catalytic supports. The ability to fine-tune intermolecular interactions through substituent variation opens new avenues for tailoring material properties at the molecular level.

Environmental stability is another area where this compound shows promise. Unlike many labile organics, CAS 72518-41-3 demonstrates moderate thermal resistance due to its rigid cyclic framework combined with hydrogen-bonding capabilities from the carboxylate group. This characteristic is particularly advantageous when designing formulations requiring long-term storage or exposure to elevated temperatures during processing stages.

From an analytical perspective, high-resolution mass spectrometry (HRMS) has become indispensable for characterizing reaction intermediates along synthesis pathways involving this compound. Techniques such as electrospray ionization (ESI) coupled with tandem MS provide detailed fragmentation patterns that aid in elucidating regiochemistry during complex transformations involving multiple functional groups present on both sides of the piperidine core.

Looking ahead, ongoing research aims to expand beyond traditional applications by exploring novel cross-disciplinary uses for this scaffold. For example, preliminary work suggests potential roles in optoelectronic devices through π-conjugated systems incorporating extended aromaticity around modified piperidinic frameworks—though such explorations remain largely theoretical at present stages.

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